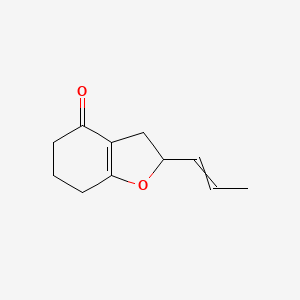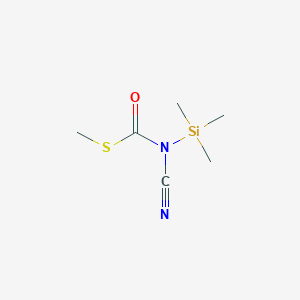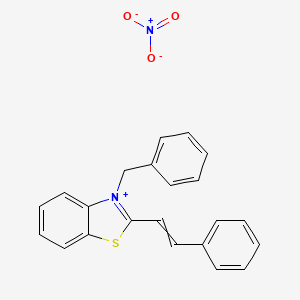
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazolium core substituted with benzyl and phenylethenyl groups. The nitrate counterion adds to its stability and solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with benzyl and phenylethenyl groups
Preparation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Functionalization: The benzothiazole core is then reacted with benzyl chloride and styrene in the presence of a base such as potassium carbonate to introduce the benzyl and phenylethenyl groups.
Nitration: The final compound is treated with nitric acid to introduce the nitrate counterion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazolium core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothiazolium derivatives.
科学的研究の応用
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
類似化合物との比較
Similar Compounds
2-Benzyl-1,3-benzothiazole: Lacks the phenylethenyl group and nitrate counterion.
3-Phenylethenyl-1,3-benzothiazolium chloride: Contains a chloride counterion instead of nitrate.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole core.
Uniqueness
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium nitrate is unique due to its specific combination of benzyl and phenylethenyl groups along with the nitrate counterion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113395-55-4 |
|---|---|
分子式 |
C22H18N2O3S |
分子量 |
390.5 g/mol |
IUPAC名 |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;nitrate |
InChI |
InChI=1S/C22H18NS.NO3/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;2-1(3)4/h1-16H,17H2;/q+1;-1 |
InChIキー |
YMLJCNYBRPVPMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


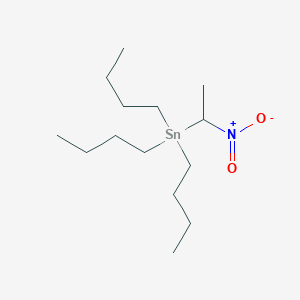
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
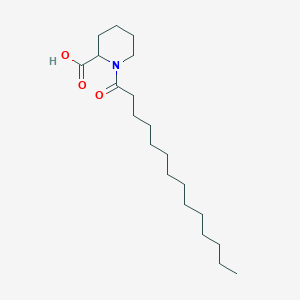
silane](/img/structure/B14312892.png)
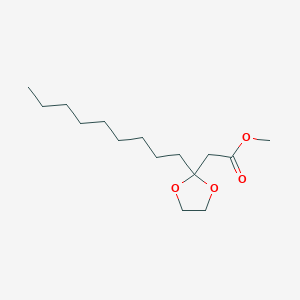

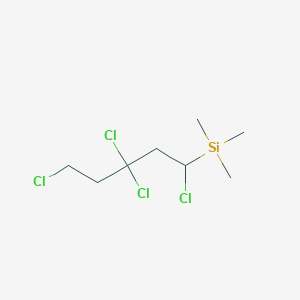
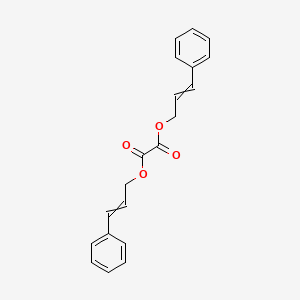
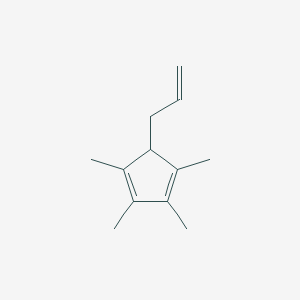
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
